The synthesis of cholan-24-oic acid typically involves the hydroxylation of cholic acid or its derivatives. The primary method of synthesis includes:
The molecular structure of cholan-24-oic acid features a steroid backbone with hydroxyl groups at the 3 and 7 positions. The stereochemistry is significant for its biological function:
Cholan-24-oic acid participates in several important chemical reactions:
The mechanism of action for cholan-24-oic acid primarily involves its role as a detergent in the emulsification of dietary fats:
Cholan-24-oic acid exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | DMF: 5 mg/ml; Ethanol: 15 mg/ml |
Storage Temperature | -20°C |
Cholan-24-oic acid has several significant scientific applications:
The compound "Cholan-24-oic acid, 3,7-dihydroxy-, (3α,5β,7β)-" represents the 7β-epimer of chenodeoxycholic acid (CDCA), formally identified as ursodeoxycholic acid (UDCA). Its biosynthesis occurs via hepatic enzymatic epimerization, a stereospecific modification of the cholesterol-derived precursor CDCA (3α,7α-dihydroxy-5β-cholan-24-oic acid). The 7α-hydroxyl group of CDCA undergoes epimerization to the 7β-configuration through a multi-step oxidoreduction process catalyzed by hydroxysteroid dehydrogenases (HSDHs). Specifically, 7α-HSDH oxidizes CDCA to 7-ketolithocholic acid, followed by reduction via 7β-HSDH to yield UDCA. This pathway exemplifies the precision of enzyme-mediated stereochemical control in bile acid metabolism, which directly influences physicochemical behavior and biological activity [8].
The 5β-conformation of the steroid nucleus (A/B ring junction) is conserved in this compound, as indicated by the "(5β)" designation. This configuration optimizes molecular planarity and membrane interactions. Epimerization at C7 alters the molecule’s amphipathic profile: The 7β-OH group projects axially, increasing the hydrophilic surface area compared to the 7α-epimer. This shift elevates the critical micelle concentration (CMC) and reduces membranolytic potential, underpinning UDCA’s clinical utility in cholestatic liver disorders [8] [6].
Table 1: Stereochemical and Physicochemical Comparison of CDCA and Its 7β-Epimer (UDCA)
Property | CDCA (3α,7α) | UDCA (3α,7β) |
---|---|---|
C7 hydroxyl orientation | α (equatorial) | β (axial) |
log P (Octanol/water) | ~3.5 | ~2.8 |
Critical Micelle Concentration (mM) | 9–11 | 25–30 |
pKa | ~5.0 | ~5.0 |
Primary Receptor Affinity | Farnesoid X Receptor | TGR5 (moderate) |
Gut microbiota profoundly remodel bile acids through deconjugation, oxidation, and 7-dehydroxylation. Clostridium scindens and related species encode the bai operon, which enables 7α-dehydroxylation of primary bile acids like CDCA to lithocholic acid (LCA; 3α-hydroxy-5β-cholan-24-oic acid). However, UDCA (3α,7β-CDCA) resists this transformation due to the equatorial 7β-OH group, which sterically hinders enzymatic dehydration. Consequently, UDCA persists in the enterohepatic circulation, accumulating to therapeutic levels with oral administration [7] [3].
Cholic acid (CA) potently induces bai operon expression in C. scindens, accelerating 7-dehydroxylation of both CA and CDCA. UDCA alone fails to activate this operon. Notably, CA co-administration enhances UDCA’s 7-dehydroxylation to LCA by upregulating bai enzymes—a phenomenon termed "cross-induction." This regulatory interplay underscores microbial metabolism’s dependence on bile acid mixtures rather than isolated compounds [7].
Table 2: Microbial Transformation of Bile Acids by Human-Derived *Clostridium scindens*
Primary Bile Acid Substrate | 7-Dehydroxylation Product | Transformation Efficiency | Induction by CA |
---|---|---|---|
Cholic acid (CA) | Deoxycholic acid (DCA) | >95% | Self-induced |
Chenodeoxycholic acid (CDCA) | Lithocholic acid (LCA) | 60–80% | Enhanced |
Ursodeoxycholic acid (UDCA) | Lithocholic acid (LCA) | <5% (without CA); 30–50% (with CA) | CA-dependent |
Hepatic bile acid synthesis is governed by negative feedback via the Farnesoid X Receptor (FXR). Primary bile acids (e.g., CDCA) activate hepatic FXR, suppressing CYP7A1 transcription—the rate-limiting enzyme in cholesterol-to-bile acid conversion. UDCA exhibits weaker FXR agonism than CDCA, resulting in less potent feedback inhibition. This permits higher synthetic rates, facilitating UDCA’s use in dissolving cholesterol gallstones [6] [8].
Enterohepatic circulation involves ileal reabsorption via the apical sodium-dependent bile acid transporter (ASBT). UDCA’s superior hydrophilicity (log P ~2.8 vs. CDCA’s ~3.5) reduces passive diffusion but favors active transport. Conjugation with glycine or taurine enhances solubility and transporter affinity. After uptake, UDCA undergoes hepatic re-conjugation and resecretion, achieving high recycling efficiency (>60% per cycle). This process sustains its therapeutic pool size despite limited microbial degradation [8] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0